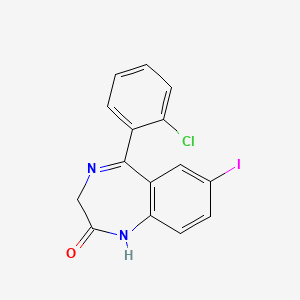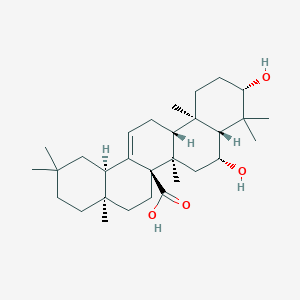
Astilbic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Astilbic acid is a natural product found in Astilbe rubra, Astilbe grandis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Asthma and Respiratory Health
Astilbic acid, derived from Astilbe chinensis, has shown potential in treating asthma. Research by Yuk et al. (2011) revealed that astilbic acid can inhibit airway hyperresponsiveness and significantly suppress levels of T-helper 2-type cytokines and inflammatory cells in a mouse model of allergic asthma. This suggests astilbic acid could be a therapeutic candidate for asthma treatment (Yuk et al., 2011).
Anti-inflammatory Properties
Moon et al. (2005) studied the anti-inflammatory activity of astilbic acid and found it inhibits leukotriene C4 generation, which is crucial in regulating various inflammatory processes. This suggests potential benefits for conditions involving inflammation (Moon et al., 2005).
Cancer Research
Zheng et al. (2004) investigated astilbic acid's effects on human colorectal carcinoma cells. They discovered that astilbic acid induces apoptosis in these cells by regulating Bcl-2 and Bax expression and activating the caspase-3 pathway. This points to astilbic acid's potential as a cancer treatment agent (Zheng et al., 2004).
Renal Health and Hyperuricemia
Astilbic acid has been studied for its effects on kidney health and hyperuricemia. Wang et al. (2016) found that astilbin, a compound related to astilbic acid, helps in reducing serum uric acid levels and has a protective role against renal injury in mice. This suggests potential therapeutic applications in hyperuricemia and related kidney issues (Wang et al., 2016).
Antioxidant Activities
Astilbic acid has been recognized for its antioxidant properties. Petacci et al. (2010) showed that astilbin effectively scavenges reactive oxygen species and inhibits peroxidase activity, indicating its role as a potent antioxidant (Petacci et al., 2010).
Metabolic Pathways in Plants
Research by Kindl (1969) highlighted the biosynthesis and metabolism of hydroxyphenylacetic acids in plants, including those derived from the genus Astilbe. This research provides insight into the natural production processes of compounds like astilbic acid (Kindl, 1969).
Eigenschaften
Produktname |
Astilbic acid |
|---|---|
Molekularformel |
C30H48O4 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
(4aR,6aR,6aR,6bR,8R,8aR,10S,12aR,14bR)-8,10-dihydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)12-13-27(5)14-15-30(24(33)34)18(19(27)16-25)8-9-21-28(6)11-10-22(32)26(3,4)23(28)20(31)17-29(21,30)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21+,22-,23-,27+,28+,29+,30+/m0/s1 |
InChI-Schlüssel |
LUJTWDWEYNWTBP-USPQCQLHSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]1CC(CC2)(C)C)C(=O)O |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C(=O)O)C)C |
Synonyme |
3beta,6beta-dihydroxyolean-12-en-27-oic acid astilbic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



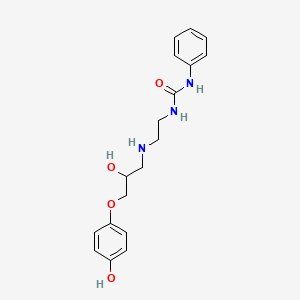

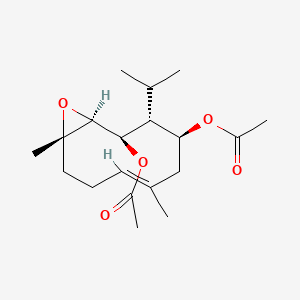
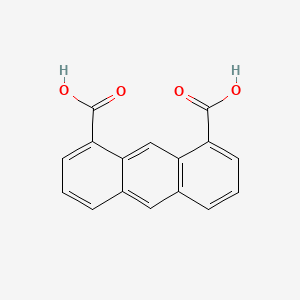
![(5Z,7E,9E)-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,7,9-trienoic acid](/img/structure/B1253092.png)
![2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one](/img/structure/B1253093.png)

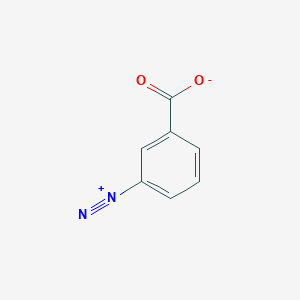


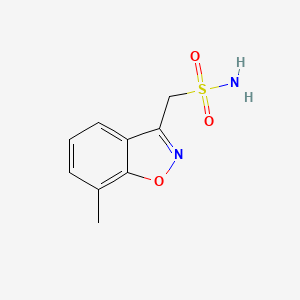
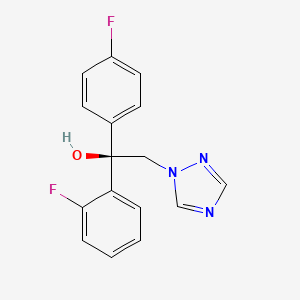
![7alpha-Acetoxy-7-methyl-1alpha-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4aalpha,5alpha-diol](/img/structure/B1253108.png)
